Cas no 1000018-62-1 (1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone)

1-(1,2-Dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-ethanone is a specialized heterocyclic compound featuring a pyrimidine core with a thioxo group and an acetyl substituent. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of the thioxo group enhances its potential as a versatile intermediate for nucleophilic substitution or metal coordination reactions. Its methyl and acetyl substituents further contribute to its stability and solubility in organic solvents, facilitating purification and downstream applications. The compound’s well-defined molecular architecture allows for precise modifications, supporting its use in the synthesis of biologically active derivatives.
1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone structure
1000018-62-1 structure
商品名:1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone
CAS番号:1000018-62-1
MF:C7H8N2OS
メガワット:168.216219902039
CID:5969282
PubChem ID:26967466

1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone 化学的及び物理的性質

名前と識別子

    • 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone
    • Ethanone, 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-
    • 1000018-62-1
    • AKOS002675845
    • 1-(4-methyl-2-sulfanylpyrimidin-5-yl)ethan-1-one
    • 1-(2-mercapto-4-methylpyrimidin-5-yl)ethan-1-one
    • [( inverted exclamation markA)-(4-amino-2-hydroxy-4-oxobutyl)trimethylammonium]chloride
    • インチ: 1S/C7H8N2OS/c1-4-6(5(2)10)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11)
    • InChIKey: QEVUYJPXUAFEFQ-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(C1=C(C)NC(=S)N=C1)C

計算された属性

  • せいみつぶんしりょう: 168.03573406g/mol
  • どういたいしつりょう: 168.03573406g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3(Predicted)
  • ふってん: 293.4±50.0 °C(Predicted)
  • 酸性度係数(pKa): 5.46±0.10(Predicted)

1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1003426-5g
1-(2-mercapto-4-methylpyrimidin-5-yl)ethan-1-one
1000018-62-1 95%
5g
$1500 2024-07-24
eNovation Chemicals LLC
Y1003426-5g
1-(2-mercapto-4-methylpyrimidin-5-yl)ethan-1-one
1000018-62-1 95%
5g
$2100 2025-02-20

1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanone 関連文献

1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidpiny)-ethanoneに関する追加情報

Introduction to 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-ethanone (CAS No. 1000018-62-1) in Modern Chemical Biology

1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-ethanone, identified by the CAS number 1000018-62-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyrimidine class, which is well-documented for its role in various biological processes and medicinal applications. The presence of a thioxo group and a methyl substituent in its structure contributes to its distinct reactivity and potential biological activity, making it a subject of extensive research in drug discovery and development.

The molecular structure of 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-ethanone consists of a pyrimidine ring system with a ketone functional group at the ethyl side chain. This configuration allows for multiple possible interactions with biological targets, including enzymes and receptors. The thioxo group, in particular, is known to exhibit significant chemical versatility, enabling the compound to participate in various synthetic transformations and biological assays.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrimidine derivatives. The compound 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-ethanone has been investigated for its potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. Its ability to modulate key biological pathways has made it a promising candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological properties. For instance, modifications to the pyrimidine ring or the ethyl side chain have led to compounds with improved solubility, bioavailability, and target specificity. These advancements underscore the importance of 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-ethanone as a building block in drug design.

The pharmacological profile of 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-ethanone has been extensively studied in vitro and in vivo. Initial studies have revealed its potential as an inhibitor of certain enzymes involved in cancer progression. By binding to specific pockets on these enzymes, the compound can disrupt their function and thereby impede tumor growth. Additionally, its anti-inflammatory properties have been observed in preclinical models, suggesting its utility in managing chronic inflammatory conditions.

Recent breakthroughs in computational chemistry have further accelerated the exploration of 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-ethanone's pharmacological potential. Molecular docking simulations have identified novel binding interactions between this compound and target proteins, providing insights into its mechanism of action. These computational approaches have complemented traditional experimental methods, enabling researchers to predict and optimize the compound's therapeutic efficacy with greater precision.

The synthesis of 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-ethanone has also seen significant advancements due to the development of more efficient synthetic routes. Modern methodologies have enabled the production of this compound in higher yields and purity, facilitating further downstream applications. Green chemistry principles have been integrated into these synthetic processes to minimize environmental impact while maintaining high chemical efficiency.

As interest in personalized medicine grows, the role of compounds like 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-ethanone is becoming increasingly prominent. Its structural flexibility allows for customization based on individual patient needs, making it a valuable asset in tailored therapeutic strategies. Ongoing clinical trials are evaluating its efficacy and safety profiles in humans, with promising preliminary results suggesting its potential as a viable treatment option for various conditions.

The future directions for research on 1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-ethanone are multifaceted. Efforts are being directed toward identifying new analogs with improved pharmacokinetic properties and exploring novel therapeutic applications. Collaborative initiatives between academic institutions and pharmaceutical companies are fostering innovation in this area, ensuring that this compound continues to contribute significantly to advancements in chemical biology.

In conclusion,1-(1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinyl)-ethanone (CAS No. 1000018-62-1) represents a fascinating compound with broad implications for drug discovery and development. Its unique structural features and demonstrated biological activity make it a cornerstone in modern chemical biology research. As scientific understanding progresses,this compound is poised to play an even greater role in shaping the future of medicine.

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